

Physical appearance and stability of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodo-1H-pyrrolo[2,3-c]pyridine**

Cat. No.: **B1439049**

[Get Quote](#)

An In-depth Technical Guide to the Physical Appearance and Stability of **3-Iodo-1H-pyrrolo[2,3-c]pyridine**

Introduction

3-Iodo-1H-pyrrolo[2,3-c]pyridine, a member of the azaindole family of heterocyclic compounds, is a crucial building block in the fields of medicinal chemistry and materials science. Its utility is primarily derived from the strategic placement of the iodine atom on the pyrrole ring, which serves as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The successful application of this reagent in complex synthetic pathways is intrinsically linked to a thorough understanding of its physical and chemical properties, particularly its stability under various conditions. This guide provides a comprehensive overview of the physical appearance and stability of **3-Iodo-1H-pyrrolo[2,3-c]pyridine**, offering field-proven insights and protocols for its effective handling, storage, and utilization.

Physicochemical Properties: A Foundation for Application

A precise understanding of the physicochemical properties of **3-Iodo-1H-pyrrolo[2,3-c]pyridine** is the first step in ensuring its appropriate application in research and development. These properties dictate its behavior in different solvent systems and its general handling characteristics.

Physical Appearance and Core Characteristics

3-Iodo-1H-pyrrolo[2,3-c]pyridine is typically supplied as a solid, with its color ranging from off-white to light yellow or brown. The variation in color can be indicative of trace impurities or minor degradation, underscoring the importance of proper storage and handling to maintain its integrity.

Table 1: Key Physicochemical Properties of **3-Iodo-1H-pyrrolo[2,3-c]pyridine**

Property	Value	Source(s)
CAS Number	956003-24-0	[1] [2]
Molecular Formula	C ₇ H ₅ IN ₂	[1] [3]
Molecular Weight	244.03 g/mol	[1]
Appearance	Solid	[3] [4]
Boiling Point	380.5 °C at 760 mmHg (Predicted)	[4] [5]
Density	2.082 g/cm ³ (Predicted)	[5]
pKa	13.16 ± 0.40 (Predicted)	[5]

Note: Predicted values are based on computational models and should be considered as estimates.

Stability Profile: A Multifaceted Consideration

The stability of **3-Iodo-1H-pyrrolo[2,3-c]pyridine** is not a singular attribute but rather a composite of its responses to thermal, photolytic, and chemical stressors. A comprehensive understanding of these facets is critical for preventing degradation and ensuring reproducible experimental outcomes.

Thermal Stability

Halogenated heterocyclic compounds, including iodo-azaindoles, generally exhibit high thermal stability.[\[3\]](#)[\[5\]](#) The predicted boiling point of 380.5 °C suggests that the molecule can withstand

elevated temperatures, which is advantageous for reactions requiring heat. However, prolonged exposure to high temperatures can lead to decomposition, likely through radical mechanisms involving the cleavage of the C-I bond.[\[3\]](#)[\[5\]](#)

Causality of Thermal Stability: The inherent stability of the fused aromatic pyrrolo[2,3-c]pyridine ring system contributes significantly to the molecule's overall thermal robustness. The energy required to disrupt this aromatic system is substantial.

Photostability

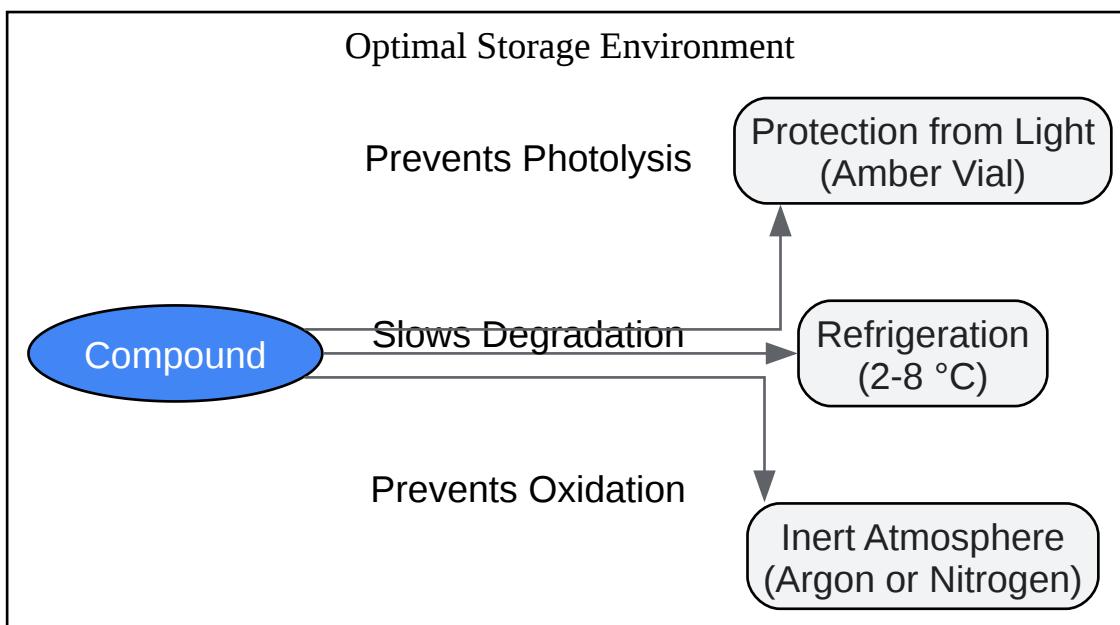
A critical aspect of handling iodoaromatic compounds is their sensitivity to light. The C-I bond is susceptible to homolytic cleavage upon absorption of UV radiation, leading to the formation of radical species. This photodegradation can result in discoloration of the material and the generation of impurities that may interfere with subsequent reactions.

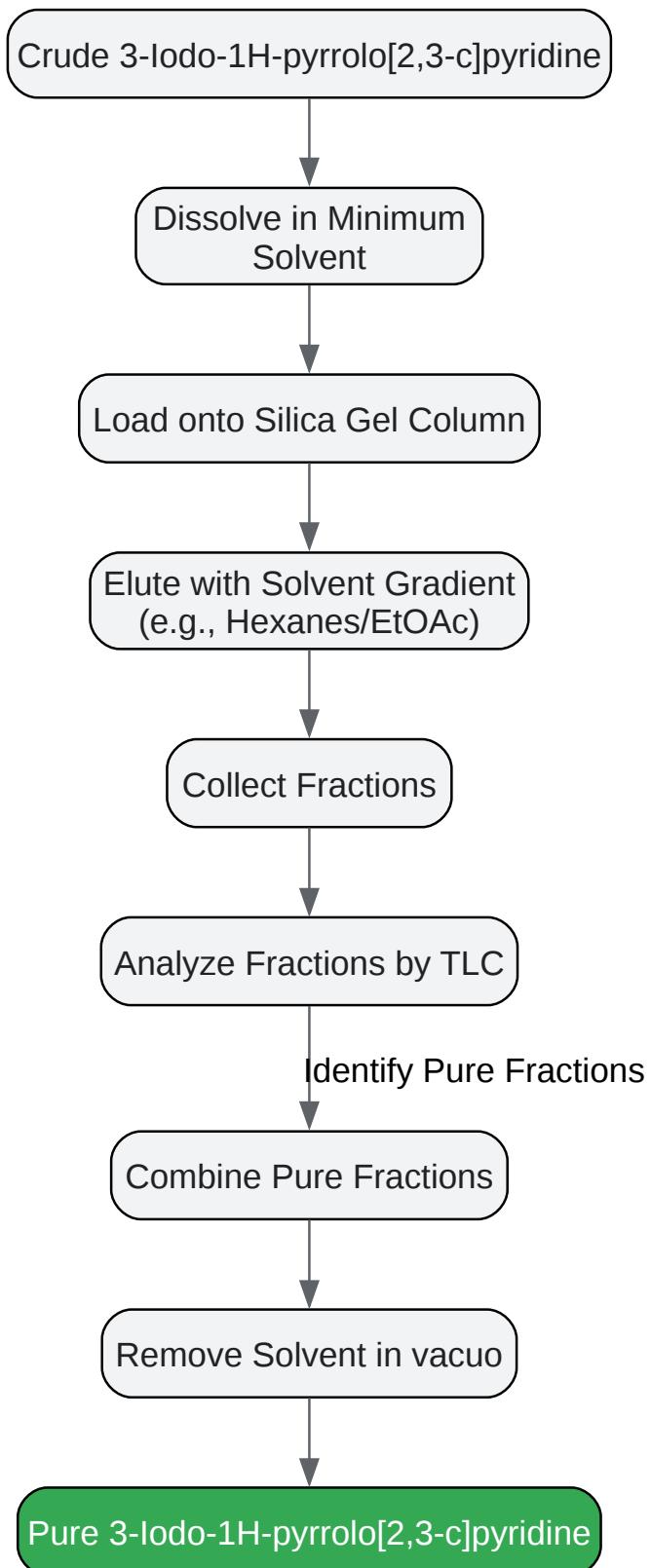
Expert Insight: The recommendation to store **3-Iodo-1H-pyrrolo[2,3-c]pyridine** in a dark place is a direct consequence of its potential photolability.[\[1\]](#)[\[4\]](#) This is a common characteristic of iodoaromatic compounds and should be strictly adhered to.

Chemical Stability and Incompatibilities

Under standard laboratory conditions and proper storage, **3-Iodo-1H-pyrrolo[2,3-c]pyridine** is a stable compound. However, its reactivity profile dictates certain incompatibilities that must be respected to prevent unintended reactions and degradation.

- Oxidizing Agents:** Strong oxidizing agents are incompatible with **3-Iodo-1H-pyrrolo[2,3-c]pyridine**.[\[6\]](#) The electron-rich pyrrole ring and the iodide substituent can be susceptible to oxidation, leading to decomposition.
- Strong Bases:** While the pyrrole N-H is weakly acidic, strong bases can deprotonate it. This can be a desired step in certain synthetic protocols (e.g., for N-alkylation or N-arylation) but can be an unintended side reaction if not controlled.
- Acidity of Silica Gel:** During purification by column chromatography, the acidic nature of standard silica gel can sometimes lead to degradation or streaking of nitrogen-containing heterocycles.[\[7\]](#) While not definitively reported for this specific compound, it is a prudent consideration.


Protocols for Handling, Storage, and Purification: A Self-Validating System


Adherence to rigorous handling and storage protocols is paramount for preserving the quality and reactivity of **3-Iodo-1H-pyrrolo[2,3-c]pyridine**. The following protocols are designed as a self-validating system, where consistent application ensures the compound's integrity.

Recommended Storage Protocol

The following storage conditions are recommended to maximize the shelf-life of **3-Iodo-1H-pyrrolo[2,3-c]pyridine**:

- Temperature: Store at 2-8 °C. Refrigeration slows down potential degradation pathways.[1][5]
- Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1][5] This mitigates the risk of reaction with atmospheric oxygen and moisture.
- Light: Protect from light by storing in an amber vial or by wrapping the container with aluminum foil.[1][4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 956003-24-0|3-Iodo-1H-pyrrolo[2,3-c]pyridine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical appearance and stability of 3-Iodo-1H-pyrrolo[2,3-c]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1439049#physical-appearance-and-stability-of-3-iodo-1h-pyrrolo-2-3-c-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com